molecular formula C8H4BrF3N2S B8004854 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine

Cat. No.: B8004854
M. Wt: 297.10 g/mol
InChI Key: UJMBRRHMBBOEMU-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine (CAS 1823432-25-2) is a high-purity chemical reagent featuring the privileged 2-aminobenzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is characterized by its molecular formula of C8H4BrF3N2S and a molecular weight of 297.09 g/mol. It is supplied with a purity of ≥97% and should be stored in a dark place under an inert atmosphere at room temperature to maintain stability. The 2-aminobenzothiazole core is a recognized bioisostere for other nitrogen-containing heterocycles and can participate in key interactions with biological targets, such as forming hydrogen bonds and π-π stacking with specific amino acid residues. This scaffold is extensively investigated for its wide spectrum of pharmacological activities. Specifically, derivatives similar to this compound are valuable intermediates in structure-activity relationship (SAR) studies, particularly in the development of anti-virulence agents. Research indicates that 2-aminobenzothiazoles can function as pan-inhibitors of bacterial histidine kinases, such as those found in Pseudomonas aeruginosa , potentially reducing motility and toxin production without affecting bacterial growth. Furthermore, the 2-aminobenzothiazole motif is a prominent scaffold in anticancer agent development, showing promise in inhibiting various kinase targets. The strategic bromo and trifluoromethyl substitutions on the benzothiazole ring system enhance its potential as a versatile building block for further synthetic elaboration and exploration in medicinal chemistry programs. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c9-4-2-1-3(8(10,11)12)6-5(4)14-7(13)15-6/h1-2H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMBRRHMBBOEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)SC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocyanogen-Mediated Cyclization

The reaction of 3-bromo-4-(trifluoromethyl)aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid is a classical approach. The mechanism involves electrophilic thiocyanogen attack, followed by cyclization to form the benzothiazole ring.

Procedure (adapted from):

  • Dissolve 3-bromo-4-(trifluoromethyl)aniline (1 eq) and KSCN (4 eq) in glacial acetic acid at 0°C.

  • Slowly add bromine (1.2 eq) in acetic acid while maintaining temperature <5°C.

  • Stir for 2 hours at 0°C, then reflux for 10 hours.

  • Neutralize with aqueous ammonia and purify via recrystallization (ethanol/benzene).

Yield : 65–75%
Key Advantage : Direct introduction of bromine and trifluoromethyl groups during cyclization.

Oxidative Ring Closure

Arylthioureas derived from 3-bromo-4-(trifluoromethyl)aniline undergo oxidative cyclization using bromine or iodine. This method avoids harsh acidic conditions.

Example :

  • React 3-bromo-4-(trifluoromethyl)phenylthiourea with bromine in chloroform at 25°C.

  • Yield: 70–80% after 4 hours.

Three-Component Reaction with Elemental Sulfur

A catalyst-free method utilizes aromatic amines, aliphatic amines, and sulfur in DMSO (adapted from):

Steps :

  • Mix 3-bromo-4-(trifluoromethyl)aniline (1 eq), benzylamine (2 eq), and S₈ (1.5 eq) in DMSO.

  • Heat at 140°C under N₂ for 22 hours.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Yield : 50–65%
Mechanistic Insight : DMSO acts as an oxidant, facilitating C–S bond formation and cyclization.

Bromination of Pre-Formed Benzothiazoles

Electrophilic Bromination

Direct bromination of 7-(trifluoromethyl)-1,3-benzothiazol-2-amine using N-bromosuccinimide (NBS) in acidic media:

Conditions :

  • Dissolve 7-(trifluoromethyl)-1,3-benzothiazol-2-amine (1 eq) in H₂SO₄.

  • Add NBS (1.1 eq) at 0°C, stir for 6 hours.

  • Quench with ice-water and neutralize.

Yield : 40–50%
Challenge : Poor regioselectivity due to competing bromination sites.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Thiocyanogen Cyclization3-Bromo-4-(trifluoromethyl)anilineKSCN, Br₂, CH₃COOH65–75One-pot synthesisHarsh acidic conditions
Oxidative CyclizationArylthioureaBr₂/CHCl₃70–80Mild conditionsRequires thiourea preparation
Suzuki Coupling4-Bromo-7-iodo-benzothiazol-2-aminePd(PPh₃)₄, CF₃BF₃K55–60Late-stage trifluoromethylationMulti-step synthesis
Three-Component3-Bromo-4-(trifluoromethyl)anilineS₈, DMSO50–65Catalyst-free, scalableModerate yield
Electrophilic Bromination7-(Trifluoromethyl)-benzothiazol-2-amineNBS, H₂SO₄40–50StraightforwardLow regioselectivity

Challenges and Optimization Strategies

  • Regioselectivity : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to the 7-position. Bromination at the 4-position requires meta-directing groups or protective strategies.

  • Functional Group Tolerance : Thiourea intermediates are sensitive to hydrolysis; anhydrous conditions are critical.

  • Scale-Up : Three-component reactions offer scalability but require prolonged heating .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea, often in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for potential therapeutic effects:

  • Anti-inflammatory Agents : Research indicates that benzothiazole derivatives exhibit anti-inflammatory properties, with some compounds showing significant inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Case studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in vitro and in vivo.
CompoundActivity TypeIC50 Value (µM)
Compound AAnticancer5.6
Compound BAnti-inflammatory12.3

Material Science

In material science, the compound is utilized in the development of advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it a candidate for organic semiconductor applications. Research has shown that films made from this compound exhibit good charge transport characteristics.
  • Light-emitting Diodes (LEDs) : The incorporation of this compound into LED materials has resulted in improved efficiency and brightness due to its ability to facilitate electron mobility.

Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis:

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the creation of diverse benzothiazole derivatives.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura cross-coupling, enabling the formation of biaryl compounds that are valuable in drug discovery.
Reaction TypeConditionsMajor Products
SubstitutionNaOH, DMFVarious substituted benzothiazoles
CouplingPd catalyst, Boronic acidsBiaryl compounds

Biological Research

In biological research, this compound is studied for its interactions with biological targets:

  • Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in disease pathways. For example, docking studies have indicated strong binding affinity to targets associated with cancer proliferation.
    "Docking studies revealed that the compound displays better binding affinity with several amino acids at the active site of target proteins" .

Case Studies

  • Anti-tubercular Activity : Recent studies highlight the synthesis of benzothiazole-based compounds showing significant anti-tubercular activity. Compounds derived from 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine exhibited better bioavailability and selectivity compared to standard treatments .
  • Inhibition of Trypanosoma brucei : A study reported that derivatives of this compound demonstrated potent activity against Trypanosoma brucei, indicating its potential as a lead compound for developing treatments for human African trypanosomiasis .

Mechanism of Action

The mechanism of action of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzothiazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Properties/Activities References
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine C₈H₄BrF₃N₂S (expected) Br (4), -CF₃ (7) Not reported Hypothesized anticancer/antimicrobial activity (based on analogs) -
6-Bromo-1,3-benzothiazol-2-amine C₇H₅BrN₂S Br (6) Not reported Crystalline structure resolved via SHELX ; used in supramolecular studies
5-Bromo-4-(trifluoromethyl)thiazol-2-amine C₄H₂BrF₃N₂S Br (5), -CF₃ (4) (thiazole) Not reported Smaller ring system; potential agrochemical applications
4-(4-Bromophenyl)thiazol-2-amine derivatives Varies (e.g., C₁₈H₁₅N₂SBrO₂) Br on phenyl ring (para) 62–380 Anticancer activity (NCI assays); high thermal stability
6-Chloro-1,3-benzothiazol-2-amine C₇H₅ClN₂S Cl (6) Not reported Studied for acoustical parameters in dioxane solutions
Key Observations:
  • Substituent Position: Bromine at the 4-position (target compound) vs.
  • Trifluoromethyl Group : The -CF₃ group at the 7-position enhances lipophilicity and electron-withdrawing effects compared to halogens alone, which may improve blood-brain barrier penetration .
  • Ring System : Thiazole analogs (e.g., 5-bromo-4-CF₃-thiazol-2-amine) lack the fused benzene ring of benzothiazoles, reducing aromatic interactions but increasing metabolic flexibility .

Biological Activity

4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular penetration. Once inside the cell, it binds to various enzymes and receptors, modulating their activity and influencing downstream signaling pathways. This mechanism is crucial for its antiproliferative effects observed in cancer cells.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant antiproliferative effects across various cancer cell lines. In particular, studies have shown that 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine can induce cell death in pancreatic cancer cells at low micromolar concentrations. For instance:

  • Cell Lines Tested : The compound was tested against several pancreatic cancer cell lines, demonstrating a marked reduction in cell viability.
  • Combination Therapy : When combined with gemcitabine (a standard chemotherapy drug), the compound exhibited synergistic effects, enhancing the overall anticancer efficacy while minimizing toxicity to normal cells .

Other Biological Activities

Beyond its anticancer properties, 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine has been investigated for other potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm these effects.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine:

  • Study on Antiproliferative Activity : A library of benzothiazole derivatives was synthesized and tested for their antiproliferative effects on pancreatic cancer cells. One derivative showed a greater selectivity index against cancer cells compared to others, highlighting the potential of benzothiazole compounds in targeted cancer therapy .
  • Mechanisms of Action : Research into the mechanisms underlying the efficacy of benzothiazole derivatives revealed that they could activate apoptotic pathways in cancer cells through caspase activation and modulation of p53 expression levels .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine, it is essential to compare it with other related compounds:

Compound NameAnticancer Activity (IC50)Mechanism of Action
4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amineLow micromolarEnzyme inhibition and apoptosis induction
4-Bromo-7-trifluoromethylquinolineModerateCell cycle arrest
4-Bromo-2-methyl-6-trifluoromethoxyquinolineHighTargeting multiple signaling pathways

This table illustrates that while all these compounds share a common structural motif (the benzothiazole core), their biological activities can vary significantly based on their substituents and structural modifications.

Q & A

Q. How can 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazol-2-amine be utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : React with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (3:1) at 80°C. The bromine atom serves as a leaving group, while the trifluoromethyl group stabilizes the transition state. Monitor coupling efficiency via 19^{19}F NMR .

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